1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It’s widely used as a building block and reagent in synthesizing organic compounds .Molecular Structure Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antimicrobial Activity
Compounds with structures related to 1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine showed significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, indicating the potential of these compounds in agricultural applications to protect crops from pathogens (Vinaya et al., 2009).
Enzyme Inhibition and Pain Reduction
Another study found that 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase (sEH) showed improvements in pharmacokinetic parameters and reduced hyperalgesia in mice, indicating their potential as therapeutic agents for inflammatory pain (Rose et al., 2010).
Fatigue Alleviation
The compound 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine was found to ameliorate exercise-induced fatigue in mice by enhancing endurance capacity, suggesting its utility in developing treatments for fatigue-related conditions (Fan et al., 2014).
Anticancer and Anticonvulsant Properties
Research on unsymmetrical 1,3-disubstituted ureas has explored their enzyme inhibition, anticancer, and anticonvulsant activities. For instance, certain urea derivatives demonstrated in vitro anticancer activity and effectiveness in anticonvulsant screening, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Mustafa et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-benzhydryl-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-28-17-16-26-14-12-19(13-15-26)18-24-23(27)25-22(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,19,22H,12-18H2,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUMHXONWSLXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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